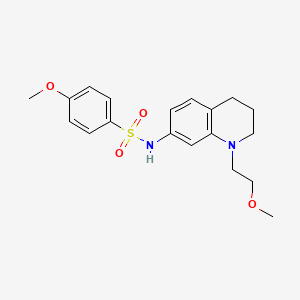

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

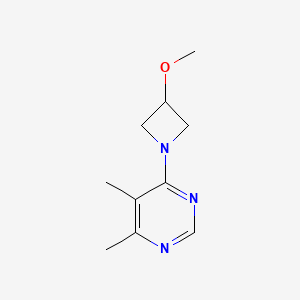

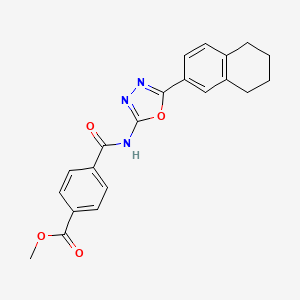

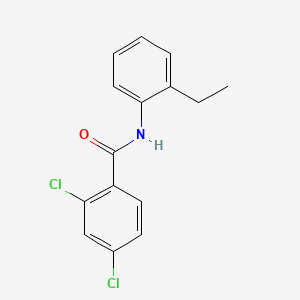

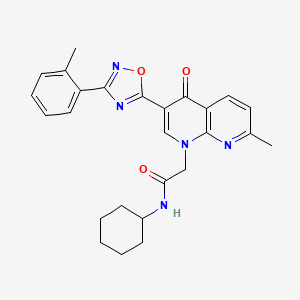

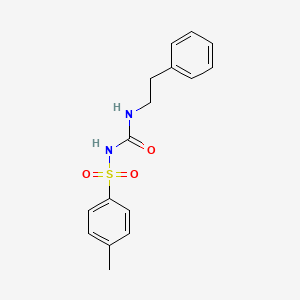

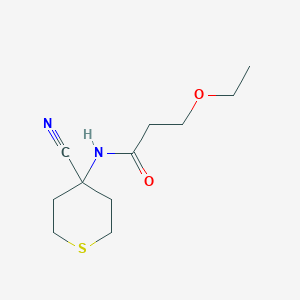

The compound “4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a tetrahydroquinoline moiety, and methoxy groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, the synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles has been achieved by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents .Scientific Research Applications

Molecular Structure and Interactions

The study of molecular structures, such as that of gliquidone, a compound similar in structure to 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, reveals insights into intramolecular and intermolecular interactions. These studies, which focus on hydrogen bonding and the conformation of sulfonamide fragments, contribute to the understanding of how these molecules interact at the atomic level, potentially influencing their chemical and physical properties (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy for Cancer Treatment

Derivatives of benzenesulfonamide have been synthesized and characterized for their applications in photodynamic therapy (PDT). Studies on new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, have shown significant potential for use as Type II photosensitizers in cancer treatment. Their good fluorescence properties and high singlet oxygen quantum yield make them suitable for therapeutic applications, especially in treating tumors through PDT (Pişkin, Canpolat, & Öztürk, 2020).

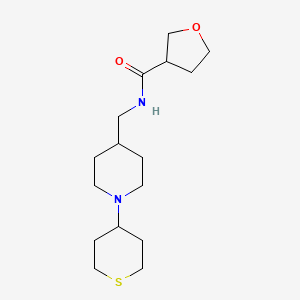

Antitumor Agents

Research into novel tetrahydroquinoline derivatives bearing the sulfonamide moiety has highlighted a new class of antitumor agents. Several compounds within this category have demonstrated significant in vitro antitumor activity, offering a promising avenue for the development of new cancer therapies. These studies underscore the potential of such compounds to serve as efficacious alternatives to existing treatments, with some derivatives showing more potency than the reference drug Doxorubicin (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

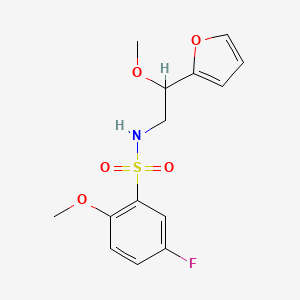

Carbonic Anhydrase Inhibitors

The exploration of benzenesulfonamide derivatives as carbonic anhydrase inhibitors (CAIs) has significant implications for medical and industrial applications. These inhibitors play crucial roles in managing conditions like glaucoma, mountain sickness, and epilepsy, and in developing diuretics. X-ray crystallographic studies on the binding of N-substituted benzenesulfonamides to human isoform II of carbonic anhydrase have provided valuable insights into their inhibition mechanisms, offering a foundation for designing more effective CAIs (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

Mechanism of Action

Target of Action

It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a benzenesulfonamide derivative, it may interact with its target, carbonic anhydrase b, by binding to the active site of the enzyme, thereby inhibiting its activity .

Properties

IUPAC Name |

4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-24-13-12-21-11-3-4-15-5-6-16(14-19(15)21)20-26(22,23)18-9-7-17(25-2)8-10-18/h5-10,14,20H,3-4,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYYEAVNSXXCKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B2750146.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2750150.png)

![3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one](/img/structure/B2750154.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)